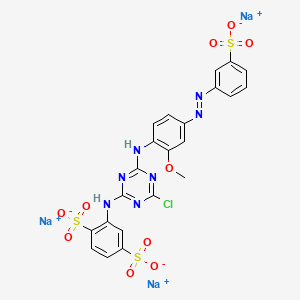
1,4-Benzenedisulfonic acid, 2-((4-chloro-6-((2-methoxy-4-((3-sulfophenyl)azo)phenyl)amino)-1,3,5-triazin-2-yl)amino)-, trisodium salt
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,4-Benzenedisulfonic acid, 2-((4-chloro-6-((2-methoxy-4-((3-sulfophenyl)azo)phenyl)amino)-1,3,5-triazin-2-yl)amino)-, trisodium salt is a complex organic compound. It is commonly used in various industrial applications, particularly in the production of dyes and pigments. The compound’s unique structure allows it to interact with other chemicals in specific ways, making it valuable in scientific research and industrial processes.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,4-Benzenedisulfonic acid, 2-((4-chloro-6-((2-methoxy-4-((3-sulfophenyl)azo)phenyl)amino)-1,3,5-triazin-2-yl)amino)-, trisodium salt involves multiple steps. The process typically begins with the sulfonation of benzene to produce benzenedisulfonic acid. This is followed by the introduction of the azo group through a diazotization reaction, where an aromatic amine is converted into a diazonium salt and then coupled with another aromatic compound. The final step involves the chlorination and triazine ring formation, resulting in the desired compound.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature, pressure, and reactant concentrations. The use of catalysts and optimized reaction pathways ensures high yield and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
1,4-Benzenedisulfonic acid, 2-((4-chloro-6-((2-methoxy-4-((3-sulfophenyl)azo)phenyl)amino)-1,3,5-triazin-2-yl)amino)-, trisodium salt undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can break the azo bond, leading to the formation of aromatic amines.
Substitution: The chlorine atom in the triazine ring can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents like sodium dithionite and zinc dust are often used.
Substitution: Nucleophilic substitution reactions typically require basic conditions and the presence of a suitable nucleophile.
Major Products Formed
Oxidation: Sulfonic acid derivatives.
Reduction: Aromatic amines.
Substitution: Various substituted triazine derivatives.
Applications De Recherche Scientifique
1,4-Benzenedisulfonic acid, 2-((4-chloro-6-((2-methoxy-4-((3-sulfophenyl)azo)phenyl)amino)-1,3,5-triazin-2-yl)amino)-, trisodium salt is widely used in scientific research due to its unique chemical properties. Some of its applications include:
Chemistry: Used as a reagent in organic synthesis and as a dye in analytical chemistry.
Biology: Employed in staining techniques for microscopy and as a marker in various biological assays.
Medicine: Investigated for its potential use in drug delivery systems and as a diagnostic tool.
Industry: Utilized in the production of dyes, pigments, and other colorants.
Mécanisme D'action
The compound exerts its effects through various molecular interactions. The azo group allows it to form stable complexes with metal ions, which can be used in analytical chemistry. The sulfonic acid groups enhance its solubility in water, making it suitable for use in aqueous environments. The triazine ring provides stability and resistance to degradation, ensuring its effectiveness in various applications.
Comparaison Avec Des Composés Similaires
1,4-Benzenedisulfonic acid, 2-((4-chloro-6-((2-methoxy-4-((3-sulfophenyl)azo)phenyl)amino)-1,3,5-triazin-2-yl)amino)-, trisodium salt is unique due to its combination of functional groups. Similar compounds include:
1,3,5-Triazine derivatives: These compounds share the triazine ring structure but may lack the azo or sulfonic acid groups.
Azo dyes: These compounds contain the azo group but may not have the triazine ring or sulfonic acid groups.
Sulfonic acid derivatives: These compounds have sulfonic acid groups but may not contain the azo or triazine components.
The uniqueness of this compound lies in its combination of these functional groups, which confer specific chemical properties and applications.
Propriétés
Numéro CAS |
72927-91-4 |
|---|---|
Formule moléculaire |
C22H15ClN7Na3O10S3 |
Poids moléculaire |
738.0 g/mol |
Nom IUPAC |
trisodium;2-[[4-chloro-6-[2-methoxy-4-[(3-sulfonatophenyl)diazenyl]anilino]-1,3,5-triazin-2-yl]amino]benzene-1,4-disulfonate |
InChI |
InChI=1S/C22H18ClN7O10S3.3Na/c1-40-18-10-13(30-29-12-3-2-4-14(9-12)41(31,32)33)5-7-16(18)24-21-26-20(23)27-22(28-21)25-17-11-15(42(34,35)36)6-8-19(17)43(37,38)39;;;/h2-11H,1H3,(H,31,32,33)(H,34,35,36)(H,37,38,39)(H2,24,25,26,27,28);;;/q;3*+1/p-3 |
Clé InChI |
FIFKTDSXJNRBOT-UHFFFAOYSA-K |
SMILES canonique |
COC1=C(C=CC(=C1)N=NC2=CC(=CC=C2)S(=O)(=O)[O-])NC3=NC(=NC(=N3)Cl)NC4=C(C=CC(=C4)S(=O)(=O)[O-])S(=O)(=O)[O-].[Na+].[Na+].[Na+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



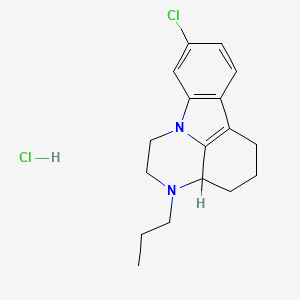
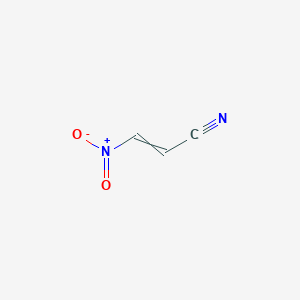
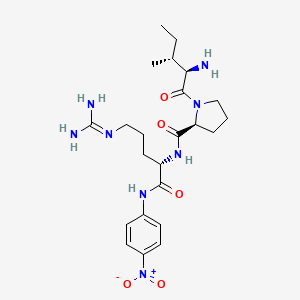
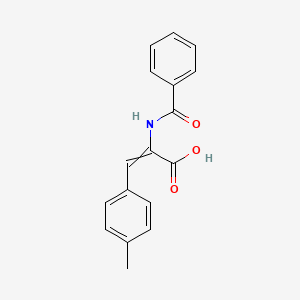
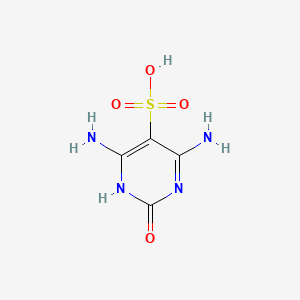
![4-[(5-Nitrofuran-2-yl)methyl]morpholine](/img/structure/B14453350.png)
![6-[(Propan-2-yl)sulfanyl]-5H-benzo[a]phenoxazin-5-one](/img/structure/B14453359.png)
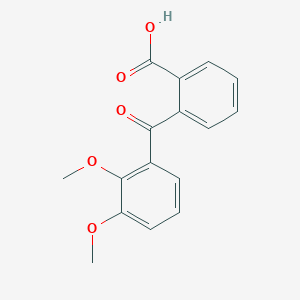
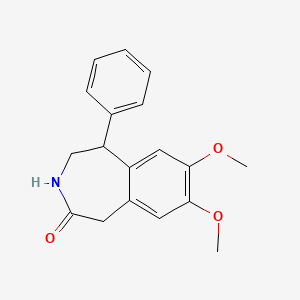


![Diethyl [(3E)-3-(ethylimino)prop-1-en-2-yl]phosphonate](/img/structure/B14453396.png)
![1-[(5,5-Dichloropent-4-EN-1-YL)oxy]-4-phenoxybenzene](/img/structure/B14453397.png)
